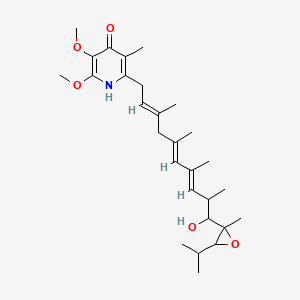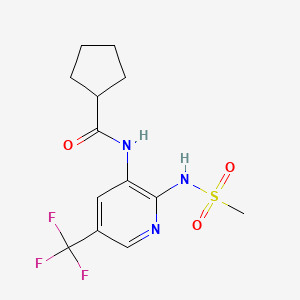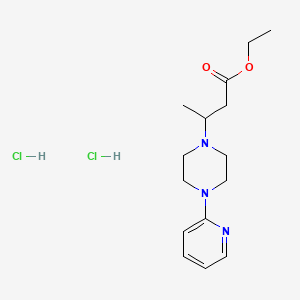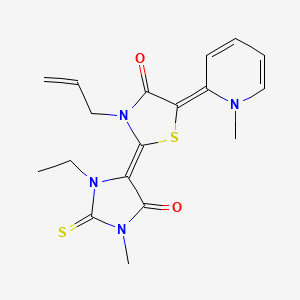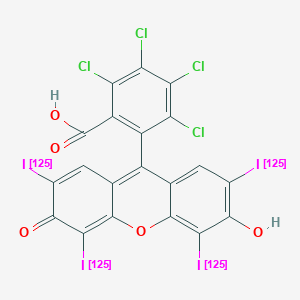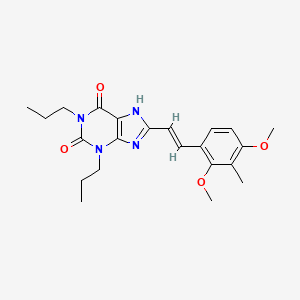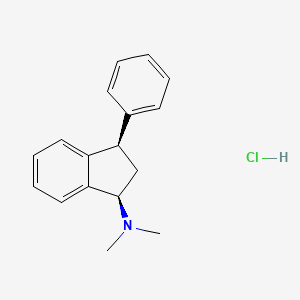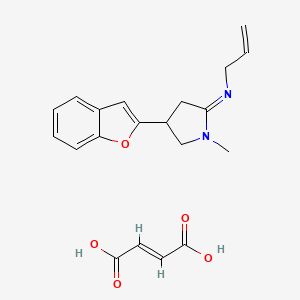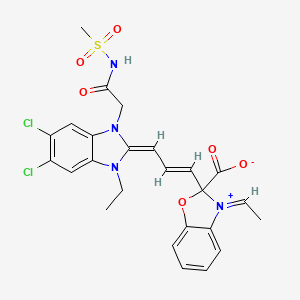
2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzimidazole and benzoxazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate involves multiple steps, starting with the preparation of the benzimidazole and benzoxazole precursors. These precursors are then subjected to a series of reactions, including chlorination, alkylation, and condensation, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography and crystallization, would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological or chemical activities.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially novel properties.
Applications De Recherche Scientifique
2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, exploring its pharmacological effects and mechanisms of action.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: This compound shares structural similarities with 2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate and may exhibit similar chemical and biological properties.
Other Benzimidazole and Benzoxazole Derivatives: Compounds containing benzimidazole and benzoxazole moieties are often studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
84100-63-0 |
|---|---|
Formule moléculaire |
C25H24Cl2N4O6S |
Poids moléculaire |
579.5 g/mol |
Nom IUPAC |
(3E)-2-[(E,3E)-3-[5,6-dichloro-1-ethyl-3-[2-(methanesulfonamido)-2-oxoethyl]benzimidazol-2-ylidene]prop-1-enyl]-3-ethylidene-1,3-benzoxazol-3-ium-2-carboxylate |
InChI |
InChI=1S/C25H24Cl2N4O6S/c1-4-29-19-13-16(26)17(27)14-20(19)30(15-22(32)28-38(3,35)36)23(29)11-8-12-25(24(33)34)31(5-2)18-9-6-7-10-21(18)37-25/h5-14H,4,15H2,1-3H3,(H-,28,32,33,34)/b12-8+,23-11+,31-5+ |
Clé InChI |
NQTAWFQEGZWZQJ-QYTAUSDQSA-N |
SMILES isomérique |
CCN\1C2=CC(=C(C=C2N(/C1=C/C=C/C3(/[N+](=C/C)/C4=CC=CC=C4O3)C(=O)[O-])CC(=O)NS(=O)(=O)C)Cl)Cl |
SMILES canonique |
CCN1C2=CC(=C(C=C2N(C1=CC=CC3([N+](=CC)C4=CC=CC=C4O3)C(=O)[O-])CC(=O)NS(=O)(=O)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)

